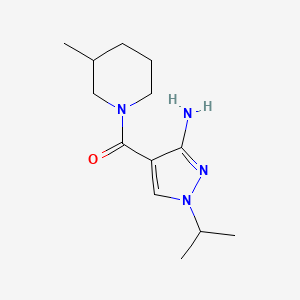![molecular formula C9H15F2N3 B11738049 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine](/img/structure/B11738049.png)
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine: is a compound that features a pyrazole ring substituted with a difluoroethyl group and an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine typically involves multiple steps. One common method starts with the preparation of 2,2-difluoroethylamine derivatives. This can be achieved by reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH₂-E, followed by deallylation . The pyrazole ring can be synthesized separately and then coupled with the difluoroethylamine derivative under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Oxidation and Reduction: The pyrazole ring and the ethylamine group can participate in oxidation and reduction reactions under suitable conditions.
Rearrangement Reactions: Difluorocarbene-induced Stevens rearrangement is one notable reaction involving this compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazole ring or the ethylamine group.
Reduction Products: Reduced forms of the pyrazole ring or the ethylamine group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, the difluoroethyl group is known for its lipophilic hydrogen bond donor properties, which can enhance the drug-like properties of molecules. The compound can be used to design drugs with improved metabolic stability and target specificity .
Industry: The compound’s unique properties make it useful in the development of agrochemicals and materials science applications, where fluorinated compounds are often sought after for their stability and reactivity .
Wirkmechanismus
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability . The pyrazole ring can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine
- 2,2-difluoroethylamine
- 5-methyl-1H-pyrazol-4-amine
Comparison:
- Uniqueness: {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine is unique due to the combination of the difluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
- Differences: While similar compounds may share some structural features, the presence of both the difluoroethyl and ethylamine groups in this compound provides a unique set of reactivity and interaction profiles, making it particularly valuable in drug design and other applications .
Eigenschaften
Molekularformel |
C9H15F2N3 |
|---|---|
Molekulargewicht |
203.23 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H15F2N3/c1-3-12-4-8-5-13-14(7(8)2)6-9(10)11/h5,9,12H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
LEAYWRZLJVDCOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=C(N(N=C1)CC(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737972.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737977.png)
![ethyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737984.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737987.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737993.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11738001.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738002.png)



![1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738017.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11738031.png)
![1-benzyl-N'-[(dimethylamino)methylidene]piperidine-4-carbohydrazide](/img/structure/B11738032.png)
